

Spectroscopic Analysis of 2-Chloro-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzoic acid

Cat. No.: B146347

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-nitrobenzoic acid** (CAS No. 99-60-5), a key intermediate in the synthesis of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a visual workflow for analytical procedures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Chloro-4-nitrobenzoic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.65	d	2.1	H-3
8.39	dd	8.7, 2.1	H-5
8.01	d	8.7	H-6

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data

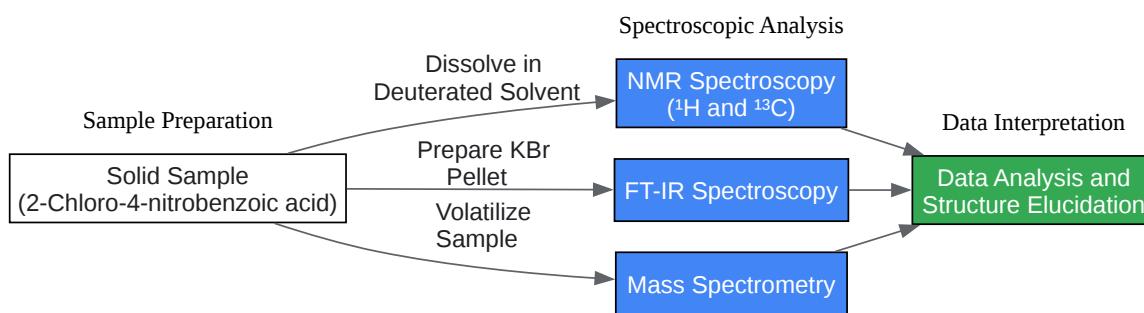
Chemical Shift (δ) ppm	Assignment
164.8	C=O
150.9	C-4
137.4	C-2
132.8	C-6
131.2	C-1
126.1	C-5
120.3	C-3

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 2500	Broad	O-H stretch (Carboxylic acid)
1705	Strong	C=O stretch (Carboxylic acid)
1605, 1575	Medium	C=C stretch (Aromatic ring)
1520	Strong	N-O asymmetric stretch (Nitro group)
1345	Strong	N-O symmetric stretch (Nitro group)
850	Strong	C-Cl stretch
750	Strong	C-H out-of-plane bend

Sample Preparation: KBr Pellet


Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
201	100%	[M] ⁺ (Molecular Ion)
184	High	[M-OH] ⁺
155	Medium	[M-NO ₂] ⁺
127	Medium	[M-NO ₂ -CO] ⁺
99	High	[C ₅ H ₂ ClO] ⁺
75	High	[C ₅ H ₃ O] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like **2-Chloro-4-nitrobenzoic acid** is depicted below. This process ensures a systematic characterization of the compound's chemical structure.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **2-Chloro-4-nitrobenzoic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- The NMR tube is capped and carefully placed into the NMR spectrometer's sample holder.
- Data Acquisition: The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ^1H and ^{13}C spectra. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

- Sample Preparation (KBr Pellet Method): A small amount of **2-Chloro-4-nitrobenzoic acid** (1-2 mg) is placed in a clean agate mortar.
- Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly ground and mixed together using a pestle until a fine, homogeneous powder is obtained.
- A portion of the mixture is transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition: The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. Then, the sample spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Introduction: A small amount of the solid **2-Chloro-4-nitrobenzoic acid** is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.
- Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an

electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation.

- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a signal proportional to the abundance of each ion is generated.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.
- **To cite this document:** BenchChem. [Spectroscopic Analysis of 2-Chloro-4-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146347#spectroscopic-data-of-2-chloro-4-nitrobenzoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b146347#spectroscopic-data-of-2-chloro-4-nitrobenzoic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com